2-(4-chlorophenoxy)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(4-chlorophenoxy)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylsulfonylphenyl group, and an oxadiazole ring
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S/c1-27(23,24)14-4-2-3-11(9-14)16-20-21-17(26-16)19-15(22)10-25-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDLSEGHAPDKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises two primary structural motifs:
- A 1,3,4-oxadiazole core substituted with a 3-methanesulfonylphenyl group at position 5.
- An N-linked acetamide side chain bearing a 4-chlorophenoxy moiety.
Retrosynthetic disconnection suggests two feasible pathways (Figure 1):
- Route A : Coupling of pre-formed 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine with 2-(4-chlorophenoxy)acetyl chloride.
- Route B : Cyclocondensation of a semicarbazide intermediate with 3-methanesulfonylbenzoyl chloride, followed by acetamide functionalization.
Detailed Synthesis Protocols
Route A: Stepwise Assembly via Oxadiazole-Amine Intermediate
Synthesis of 5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-Amine
- Reactants :
- 3-Methanesulfonylbenzoic acid (10.0 g, 46.7 mmol)
- Semicarbazide hydrochloride (5.24 g, 46.7 mmol)
- Phosphorus oxychloride (POCl₃, 50 mL)
- Method :
- Reflux the mixture at 110°C for 4 hours under nitrogen.
- Quench with ice-water, adjust pH to 10–11 with 10% KOH.
- Filter and recrystallize from ethanol to yield white crystals (Yield: 78%, m.p. 214–216°C).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, Ar-H), 8.21 (d, J = 8.0 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 6.01 (s, 2H, NH₂), 3.24 (s, 3H, SO₂CH₃).
- IR (KBr) : 3345 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).
Preparation of 2-(4-Chlorophenoxy)Acetyl Chloride
- Reactants :
- 4-Chlorophenoxyacetic acid (8.5 g, 42.0 mmol)
- Thionyl chloride (SOCl₂, 15 mL)
- Method :
- Reflux for 3 hours, evaporate excess SOCl₂ under vacuum.
- Use crude acyl chloride without purification.
Final Coupling Reaction
- Reactants :
- 5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (7.2 g, 25.0 mmol)
- 2-(4-Chlorophenoxy)acetyl chloride (5.4 g, 25.0 mmol)
- Triethylamine (TEA, 3.5 mL) in dry DMF (50 mL)
- Method :
- Stir at 0–5°C for 1 hour, then warm to room temperature for 6 hours.
- Pour into ice-water, filter, and recrystallize from ethanol/DMF (Yield: 65%, m.p. 228–230°C).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.2 (C=O), 159.8 (C-O), 142.1 (oxadiazole C-2), 134.5–122.4 (aromatic carbons), 44.1 (SO₂CH₃).
- HRMS (ESI+) : m/z calcd. for C₁₈H₁₅ClN₃O₅S [M+H]⁺: 408.0521; found: 408.0518.
Route B: One-Pot Cyclocondensation Approach
Synthesis via Hydrazide Intermediate
- Reactants :
- 3-Methanesulfonylbenzohydrazide (9.8 g, 40.0 mmol)
- 2-(4-Chlorophenoxy)acetic acid (8.5 g, 40.0 mmol)
- POCl₃ (30 mL)
- Method :
- Reflux in POCl₃ for 6 hours.
- Neutralize with saturated NaHCO₃, extract with ethyl acetate.
- Purify via column chromatography (Hexane:EtOAc = 3:1) (Yield: 58%).
Key Advantage : Eliminates isolation of intermediates, reducing steps.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 65% | 58% |
| Reaction Time | 12 hours | 8 hours |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Critical Insights :
Optimization Strategies and Challenges
Solvent Selection
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For structurally similar compounds (e.g., N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide), hydrolysis occurs as follows:
This reactivity is critical for prodrug activation strategies in medicinal chemistry .
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions at the C-2 position. Studies on 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives demonstrate:
Steric hindrance from the 3-methanesulfonylphenyl group reduces reaction rates compared to simpler oxadiazoles .
Cyclization Reactions
The acetamide side chain facilitates cyclization to form fused heterocycles. For example:
Cyclized products show enhanced bioactivity, with IC50 values ≤1.59 μM against lung cancer cell lines .
Coupling Reactions with Electrophiles
The sulfonyl group directs electrophilic aromatic substitution (EAS). Reactivity data for analogous 3-methanesulfonylphenyl-oxadiazoles:
| Electrophile | Position | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO3 (fuming) | Para | H2SO4, 0°C | 3-Methanesulfonyl-5-nitro-phenyl analog | 55% | |
| Cl2 (excess) | Ortho | FeCl3, 40°C | Dichlorinated derivative | 48% |
Meta-directing effects of the sulfonyl group limit substitution patterns.
Oxidation-Reduction Behavior
The methanesulfonyl group exhibits redox stability, while the acetamide moiety undergoes reduction:
Reductive pathways are less explored but critical for metabolite studies .
Scientific Research Applications
| Step | Reaction Type | Reactants |
|---|---|---|
| Step 1 | Condensation | Hydrazine + Carboxylic Acid |
| Step 2 | Nucleophilic Substitution | Chlorophenol + Oxadiazole Intermediate |
| Step 3 | Acetylation | Amine + Acetic Anhydride |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an anticancer agent. Research indicates that oxadiazole derivatives often exhibit significant cytotoxicity against various cancer cell lines. For example:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(4-chlorophenoxy)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide display notable growth inhibition in cancer cells such as OVCAR-8 and NCI-H40.
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of oxadiazole derivatives. The presence of the sulfonamide group may enhance the compound's efficacy against bacterial strains.
Anti-inflammatory Activity
In silico docking studies have suggested that this compound may act as a potential inhibitor of key enzymes involved in inflammatory pathways. This opens avenues for further research into its application in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, a series of oxadiazole derivatives were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited percent growth inhibitions (PGIs) exceeding 70% against multiple cancer cell lines, highlighting the potential of oxadiazole-based compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial activity of various oxadiazole compounds against common pathogens. The results demonstrated that some derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a viable application for these compounds in treating infectious diseases .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-chlorophenoxyacetic acid
Biological Activity
2-(4-chlorophenoxy)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest for its diverse biological activities. This compound features a unique structure that combines a chlorophenoxy group with a methanesulfonyl-substituted oxadiazole, potentially endowing it with various pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H14ClN3O5S
- CAS Number : 886929-43-7
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, which can affect cellular processes and signal transduction.
- Receptor Interaction : It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to oxidative stress, contributing to cytotoxic effects in certain cell types .
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against human lung cancer (A549) and rat glioma (C6) cell lines. Notably, IC50 values were reported between 1.59 μM to 7.48 μM for several derivatives containing similar structures .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4g | C6 | 8.16 |
| 4f | A549 | 1.59 |
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties:
- Bactericidal Effects : The compound exhibited strong activity against various bacterial strains, particularly Staphylococcus spp., indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties:
- COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Studies
Several case studies have examined the biological effects of compounds related to or derived from this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxadiazole derivatives on A549 and HepG2 cell lines, revealing that certain derivatives exhibited selective toxicity while maintaining low cytotoxicity against normal cells like L929 .
- Molecular Docking Studies : Molecular docking studies indicated that the compound could effectively bind to specific targets involved in cancer progression and inflammation, supporting its potential therapeutic applications .
Q & A
Basic: What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide?
Answer:
The synthesis typically involves a multi-step process:
Formation of the oxadiazole ring : Cyclization of a thiosemicarbazide intermediate under reflux with reagents like POCl₃ or PCl₃, as described for structurally analogous oxadiazole derivatives .
Coupling reactions : Amide bond formation between the oxadiazole core and 4-chlorophenoxyacetic acid using coupling agents (e.g., DCC or EDCI) in anhydrous solvents (e.g., DMF) .
Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the final product .
Key challenges include maintaining anhydrous conditions and optimizing stoichiometry to avoid side products.
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Temperature control : Refluxing at precise temperatures (e.g., 80–100°C) to enhance reaction kinetics while minimizing decomposition .
- Solvent selection : Using polar aprotic solvents (e.g., DMF, dioxane) to stabilize intermediates and improve solubility .
- Catalytic additives : Introducing triethylamine to neutralize HCl byproducts during amide coupling, enhancing reaction efficiency .
- Inert atmosphere : Performing reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
Yield improvements (15–20%) are achievable by adjusting these parameters systematically .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm), methanesulfonyl groups (δ 3.1–3.3 ppm), and acetamide carbonyls (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~470) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) confirm functional groups .
Advanced: How do structural modifications (e.g., oxadiazole substitution) influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -SO₂CH₃ at the 3-position of phenyl) enhance antimicrobial activity by increasing electrophilicity and target binding .
- Chlorophenoxy moieties improve lipophilicity, enhancing membrane permeability in anticancer assays .
- Substituting the oxadiazole ring with thiadiazole reduces potency, highlighting the oxadiazole’s role in hydrogen bonding with biological targets .
Structure-activity relationship (SAR) studies using analogs are critical for optimization .
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Docking validation : Reassess binding poses using multiple software (e.g., AutoDock, Schrödinger) to account for protein flexibility .
- Experimental verification : Perform isothermal titration calorimetry (ITC) to measure binding affinities directly .
- Meta-analysis : Compare results with structurally similar compounds (e.g., 4-chlorophenyl derivatives) to identify trends in bioactivity outliers .
Basic: What common impurities arise during synthesis, and how are they characterized?
Answer:
- Unreacted intermediates : Residual thiosemicarbazides or uncyclized precursors, detected via TLC or HPLC .
- Oxidation byproducts : Sulfoxide derivatives formed due to incomplete inert conditions, identified by MS (m/z +16) .
- Characterization methods : LC-MS and preparative HPLC isolate impurities, while ¹H NMR confirms structural deviations .
Advanced: How can molecular docking guide the design of analogs with improved target affinity?
Answer:
- Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen) using docking simulations .
- Scaffold hopping : Replace the 4-chlorophenoxy group with bioisosteres (e.g., 4-fluorophenoxy) while maintaining docking scores .
- Free energy calculations : Use MM-GBSA to rank analogs by predicted binding energy, prioritizing synthesis .
Basic: What in vitro assays evaluate antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Monitor bactericidal kinetics over 24 hours .
- Biofilm inhibition : Crystal violet staining to assess disruption of bacterial biofilm formation .
Advanced: What challenges arise when scaling up synthesis from lab to pilot scale?
Answer:
- Heat dissipation : Exothermic reactions (e.g., cyclization) require jacketed reactors to prevent runaway temperatures .
- Solvent volume : Scaling reflux conditions (e.g., 10x solvent) necessitates efficient recovery systems to reduce costs .
- Purification : Transition from column chromatography to continuous crystallization for higher throughput .
Advanced: How does the methanesulfonyl group impact pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
